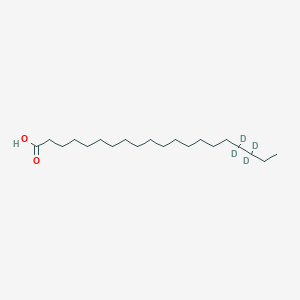

Arachidic acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H40O2 |

|---|---|

Molecular Weight |

316.6 g/mol |

IUPAC Name |

17,17,18,18-tetradeuterioicosanoic acid |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i3D2,4D2 |

InChI Key |

VKOBVWXKNCXXDE-KHORGVISSA-N |

Isomeric SMILES |

[2H]C([2H])(CC)C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Arachidic Acid-d4: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Arachidic acid-d4 is a deuterated form of arachidic acid, a 20-carbon saturated fatty acid. The strategic replacement of four hydrogen atoms with deuterium (B1214612) isotopes makes it an invaluable tool in analytical chemistry, particularly in the field of lipidomics and metabolic research. Its primary application is as an internal standard for the accurate quantification of its unlabeled counterpart, arachidic acid, and other fatty acids in complex biological matrices using mass spectrometry-based methods.

Core Chemical and Physical Properties

This compound, also known as icosanoic acid-d4, possesses physicochemical properties nearly identical to endogenous arachidic acid. This similarity ensures that it co-elutes during chromatographic separation and exhibits comparable ionization efficiency in a mass spectrometer. However, the mass difference imparted by the four deuterium atoms allows for its clear distinction from the unlabeled form based on its mass-to-charge ratio (m/z), which is the fundamental principle behind its use as an internal standard.[1]

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₆D₄O₂ |

| Molecular Weight | 316.56 g/mol |

| CAS Number | 1219803-69-6 |

| Appearance | White Crystalline Solid |

| Chemical Purity | ≥98% |

| Storage Temperature | Room temperature, away from light and moisture |

Applications in Quantitative Analysis

This compound is predominantly used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.[1] These techniques are widely employed for the precise measurement of fatty acid concentrations in various biological samples, including plasma, serum, tissues, and cells.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations that can occur during sample preparation, extraction, and instrument analysis, thereby ensuring high accuracy and precision.

Table 2: Typical Method Validation Parameters for Fatty Acid Analysis using a Deuterated Internal Standard

| Parameter | Typical Range |

| Linearity (R²) | >0.99 |

| Limit of Quantification (LOQ) | Low ng/mL to sub-ng/mL |

| Precision (%RSD) | <15% |

| Accuracy (%Bias) | ±15% |

Experimental Protocols

The following are detailed methodologies for the quantification of fatty acids in biological samples using this compound as an internal standard.

Protocol 1: Quantification of Fatty Acids by LC-MS/MS

This protocol is designed for the targeted quantification of fatty acids in a plasma sample.

1. Sample Preparation and Lipid Extraction:

-

Thaw 100 µL of plasma sample on ice.

-

Add 10 µL of a 10 µg/mL this compound internal standard solution in methanol (B129727).

-

Add 375 µL of a cold chloroform (B151607):methanol (1:2, v/v) mixture to precipitate proteins.

-

Vortex the mixture for 30 seconds and incubate on ice for 15 minutes.

-

To induce phase separation, add 125 µL of chloroform and 125 µL of 0.9% NaCl solution, vortexing for 30 seconds after each addition.

-

Centrifuge at 2,500 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean glass vial.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of Acetonitrile (B52724):Isopropanol (1:1, v/v) for LC-MS/MS analysis.[2]

2. LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: Use a reverse-phase C18 column for separation.

-

Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a suitable additive like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for each fatty acid and the internal standard.[3]

Table 3: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Arachidic Acid | [Value to be optimized] | [Value to be optimized] |

| This compound | [Value to be optimized based on deuteration] | [Value to be optimized] |

| Other Fatty Acids | [Specific to each analyte] | [Specific to each analyte] |

Note: MRM transitions need to be optimized for the specific instrument and analytes of interest.

Protocol 2: Quantification of Fatty Acids by GC-MS

This protocol involves a derivatization step to make the fatty acids volatile for GC analysis.

1. Sample Preparation and Lipid Extraction:

-

To a 200 µL plasma sample, add 300 µL of Dulbecco's Phosphate-Buffered Saline (dPBS).

-

Add 100 µL of the deuterated internal standard mix containing a known concentration of this compound.

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

-

Add 1 mL of iso-octane, vortex thoroughly, and centrifuge at 3000 x g for 1 minute to separate the layers.

-

Transfer the upper iso-octane layer to a clean glass tube. Repeat the extraction with another 1 mL of iso-octane and combine the extracts.

2. Derivatization:

-

To the dried lipid extract, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% N,N-Diisopropylethylamine (DIPEA) in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the derivatized sample under a stream of nitrogen.

-

Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.[1][5]

3. GC-MS Analysis:

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Column: Use a suitable non-polar or medium-polarity column.

-

Temperature Program: Employ a temperature gradient to separate the fatty acid methyl esters.

-

Mass Spectrometry: Operate the mass spectrometer in negative chemical ionization (NCI) mode, monitoring for the specific m/z ions of the derivatized arachidic acid and this compound.[1][6]

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of an endogenous fatty acid using this compound as an internal standard.

Caption: Quantification workflow using an internal standard.

Conclusion

This compound is a critical tool for researchers and scientists in the fields of lipidomics, metabolic studies, and drug development. Its application as an internal standard in mass spectrometry-based analytical methods provides a robust and reliable means for the accurate quantification of endogenous fatty acids in complex biological matrices. The detailed protocols and workflow provided in this guide offer a comprehensive resource for the implementation of these powerful analytical techniques.

References

Synthesis and Isotopic Purity of Arachidic Acid-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Arachidic acid-d4 (12,12,13,13-tetradeuterioarachidic acid). This deuterated long-chain saturated fatty acid is a crucial tool in lipidomics and metabolic research, primarily serving as an internal standard for the accurate quantification of its endogenous counterpart, arachidic acid, and other related lipids by mass spectrometry.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The data presented below is compiled from commercially available standards.[1][2]

| Property | Value |

| Chemical Formula | C₂₀H₃₆D₄O₂ |

| Molecular Weight | 316.56 g/mol |

| Synonyms | Icosanoic acid-d4, Eicosanoic acid-d4 |

| CAS Number (Labeled) | 2483831-15-6 |

| Chemical Purity | ≥98% |

| Appearance | White to off-white solid |

| Storage Conditions | Room temperature, protected from light and moisture |

Synthesis of this compound

The synthesis of specifically labeled this compound at the 12 and 13 positions is a multi-step process that is not widely detailed in peer-reviewed literature. However, a plausible and robust synthetic route can be constructed based on established organic chemistry reactions. The following proposed pathway involves the creation of an alkyne precursor followed by catalytic deuteration.

Proposed Synthetic Pathway

A likely synthetic strategy involves the coupling of two smaller fragments to form a C20 carbon chain with a triple bond at the C12-C13 position. This alkyne intermediate is then subjected to catalytic deuteration to introduce the four deuterium (B1214612) atoms across the former triple bond, yielding the desired saturated and deuterated product.

Experimental Protocol: Synthesis of this compound

The following is a detailed, representative protocol for the synthesis of this compound based on the proposed pathway.

Step 1: Synthesis of Eicos-12-ynoic acid (Alkyne Precursor)

This step can be achieved through the coupling of a terminal alkyne with an alkyl halide.

-

Materials: 1-Bromodecane, Dodec-11-ynoic acid, Copper(I) iodide (CuI), Palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., a primary or secondary amine like pyrrolidine), and an appropriate solvent (e.g., THF/H₂O mixture).

-

Procedure:

-

To a solution of Dodec-11-ynoic acid in the chosen solvent system, add the base, CuI, and the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Add 1-Bromodecane dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a dilute acid solution (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure Eicos-12-ynoic acid.

-

Step 2: Catalytic Deuteration of Eicos-12-ynoic acid

This step introduces the four deuterium atoms to the molecule.

-

Materials: Eicos-12-ynoic acid, Deuterium gas (D₂), Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂), and a suitable solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Procedure:

-

Dissolve Eicos-12-ynoic acid in the chosen solvent in a high-pressure reaction vessel.

-

Add the catalyst (Pd/C or PtO₂) to the solution.

-

Seal the vessel and purge with an inert gas before introducing deuterium gas to the desired pressure.

-

Stir the reaction mixture at room temperature until the uptake of deuterium gas ceases.

-

Carefully vent the excess deuterium gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

-

Isotopic Purity Analysis

The determination of the isotopic purity and the confirmation of the deuterium label positions are critical for the validation of this compound as an internal standard. This is primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of this compound. Due to the low volatility of the fatty acid, derivatization is required prior to analysis.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation and Derivatization (Pentafluorobenzyl Bromide - PFB-Br):

-

To a known amount of the sample containing this compound, add a suitable solvent and an excess of a derivatizing agent such as PFB-Br and a catalyst (e.g., diisopropylethylamine - DIPEA) in acetonitrile.

-

Incubate the mixture at room temperature or with gentle heating to form the pentafluorobenzyl ester derivative.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the sample in a solvent suitable for GC injection (e.g., iso-octane).

-

-

Instrumentation and Analysis:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Mass Spectrometer: Operated in a suitable ionization mode, such as electron ionization (EI) or negative chemical ionization (NCI). NCI is often preferred for PFB derivatives due to its high sensitivity.

-

Data Acquisition: Acquire full-scan mass spectra to observe the isotopic cluster of the molecular ion or a characteristic fragment.

-

-

Data Interpretation:

-

The mass spectrum will show a cluster of ions corresponding to the different isotopologues of the derivatized this compound.

-

The relative intensities of the ions at m/z corresponding to the d0, d1, d2, d3, and d4 species are used to calculate the isotopic enrichment. The isotopic distribution should be corrected for the natural abundance of ¹³C.

-

Table of Expected Mass Spectrometric Data (PFB Derivative, NCI Mode)

| Ion | Description | Expected m/z |

| [M-PFB]⁻ | Molecular ion after loss of the pentafluorobenzyl group | ~311.3 |

| Isotopic Cluster | The distribution of ions due to the presence of deuterium and ¹³C isotopes. | m/z 311-316 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the position of the deuterium labels and can also be used for a quantitative assessment of the isotopic enrichment.

-

¹H NMR Analysis: The ¹H NMR spectrum of this compound would be expected to show a significant reduction or complete absence of the signals corresponding to the methylene (B1212753) protons at the C12 and C13 positions compared to the spectrum of unlabeled arachidic acid.

-

²H NMR Analysis: The ²H (Deuterium) NMR spectrum provides direct evidence of deuteration. A signal at the chemical shift corresponding to the C12 and C13 positions would confirm the location of the deuterium labels. The integral of this signal can be compared to a known standard to determine the isotopic enrichment.

-

¹³C NMR Analysis: The ¹³C NMR spectrum would show a change in the signals for the C12 and C13 carbons due to the coupling with deuterium (a triplet for each carbon, based on the C-D coupling).

Quantitative Data

Table of Typical GC-MS Method Validation Parameters for Long-Chain Fatty Acid Analysis

| Parameter | Typical Value Range |

| Linearity (r²) | >0.99 |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 25 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | <15% |

Table of Isotopic Purity Data

| Parameter | Specification |

| Chemical Purity | ≥98% |

| Isotopic Purity (%D) | Typically >98% for commercially available standards |

Logical Relationships in Isotopic Purity Determination

The accurate determination of isotopic purity is a critical step in validating a deuterated internal standard. The following diagram illustrates the logical workflow for this process.

Conclusion

This compound is an invaluable tool for researchers in the fields of lipidomics, metabolic studies, and drug development. Its use as an internal standard in mass spectrometry-based methods provides a reliable and accurate means of quantifying endogenous arachidic acid and other fatty acids in complex biological matrices. The detailed protocols, quantitative data, and logical workflows presented in this guide are intended to facilitate the successful synthesis, characterization, and application of this important stable isotope-labeled compound in the laboratory. For definitive data, always consult the lot-specific Certificate of Analysis provided by the supplier.

References

The Dual Role of Arachidic Acid-d4 in Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of arachidic acid-d4 in stable isotope labeling (SIL) studies for advanced lipid pathway analysis. Deuterium-labeled fatty acids, such as this compound, are powerful tools in modern analytical chemistry, particularly in mass spectrometry-based quantification of lipids. This document details the core principles of its primary use as an internal standard, provides exemplary experimental protocols, and presents its potential, though less documented, role as a metabolic tracer to investigate the elongation and degradation of very-long-chain fatty acids.

Core Principles: this compound in Lipid Analysis

This compound is a C20 saturated fatty acid where four hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling makes it an invaluable tool in mass spectrometry-based lipidomics for two main purposes: as a robust internal standard for quantification and as a potential tracer for metabolic pathways.

1. As an Internal Standard for Quantitative Lipidomics:

The most prevalent and well-validated application of this compound is as an internal standard.[1] The fundamental principle lies in the near-identical physicochemical properties of the deuterated and non-deuterated forms of the molecule. When a known quantity of this compound is spiked into a biological sample, it behaves almost identically to the endogenous arachidic acid during sample preparation, extraction, and chromatographic separation.

However, due to the mass difference imparted by the deuterium atoms, it is easily distinguished by its mass-to-charge ratio (m/z) in a mass spectrometer. This allows it to serve as a reliable reference to correct for sample loss during preparation and for variations in instrument response, ensuring highly accurate and precise quantification of endogenous arachidic acid and other fatty acids.[2][3]

2. As a Metabolic Tracer:

While less documented, this compound can theoretically be used to trace the metabolic fate of arachidic acid in various lipid pathways. Once introduced into a biological system (e.g., cell culture or in vivo model), it can be taken up by cells and incorporated into cellular lipids or metabolized through several pathways:

-

Beta-Oxidation: As a saturated fatty acid, arachidic acid is a substrate for mitochondrial beta-oxidation, where it is broken down to generate energy.[4][5]

-

Elongation: It can be elongated by elongase enzymes to form longer-chain saturated fatty acids, such as behenic acid (C22:0) and lignoceric acid (C24:0).

-

Incorporation into Complex Lipids: The labeled arachidic acid can be esterified into various complex lipids, such as phospholipids, triglycerides, and cholesterol esters, allowing for the study of lipid remodeling.

By tracking the appearance of the d4-label in these downstream metabolites, researchers can elucidate the dynamics and fluxes of these metabolic pathways.

Physicochemical Properties and Performance Data

A clear understanding of the properties of this compound is crucial for its effective use.

| Property | Value |

| Chemical Formula | C₂₀H₃₆D₄O₂ |

| Molecular Weight | 316.56 g/mol |

| Synonyms | Icosanoic acid-d4, Eicosanoic acid-d4 |

| Primary Application | Internal Standard for Lipidomics |

| Secondary Application | Potential Metabolic Tracer |

The following table summarizes typical quantitative performance data for the analysis of fatty acids using deuterated internal standards like this compound.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL |

Experimental Protocols

Protocol 1: Quantification of Fatty Acids in Plasma Using this compound as an Internal Standard

This protocol describes a robust method for the targeted quantification of fatty acids from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Materials:

-

Plasma samples

-

This compound internal standard (IS) solution (e.g., 10 µg/mL in methanol)

-

Methanol, Chloroform (B151607), Acetonitrile, Isopropanol (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Centrifuge and Nitrogen evaporator

Procedure:

-

Sample Preparation: Thaw 100 µL of plasma on ice.

-

Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard solution to the plasma.

-

Protein Precipitation & Lipid Extraction:

-

Add 375 µL of a cold chloroform:methanol (1:2, v/v) mixture. Vortex for 30 seconds.

-

Incubate on ice for 15 minutes.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.

-

-

Phase Separation: Centrifuge at 2,500 x g for 10 minutes at 4°C.

-

Lipid Collection: Carefully collect the lower organic phase (containing lipids) and transfer to a new vial.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v).

-

LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-product ion transitions for endogenous fatty acids and this compound.

Protocol 2: Metabolic Tracing of this compound in Cell Culture (Adapted from Deuterated Arachidonic Acid Studies)

This protocol provides a framework for tracing the metabolic fate of this compound in cultured cells, adapted from methodologies used for other deuterated fatty acids.[2][6]

Materials:

-

Cultured cells (e.g., HT-1080)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound complexed to bovine serum albumin (BSA)

-

Solvents for lipid extraction (as in Protocol 1)

Procedure:

-

Cell Seeding: Plate cells (e.g., 5.0 × 10⁵ cells) in appropriate culture dishes and incubate for 24 hours.

-

Labeling: Exchange the medium with fresh medium containing the desired concentration of this compound (e.g., 50-100 µM). Incubate for a specified time course (e.g., 0, 6, 12, 24 hours).

-

Cell Harvesting:

-

Place culture dishes on ice and collect the media (to retain any detached cells).

-

Wash the attached cells with cold PBS.

-

Scrape cells into a solvent-resistant tube.

-

Combine with the collected media, centrifuge to pellet the cells, and discard the supernatant.

-

-

Lipid Extraction: Perform a lipid extraction on the cell pellet as described in Protocol 1.

-

LC-MS/MS Analysis: Analyze the lipid extract using high-resolution mass spectrometry. Search for the d4-isotopologue of potential metabolites, such as behenic acid (C22:0), lignoceric acid (C24:0), and complex lipids containing the d4-arachidoyl moiety.

Visualization of Pathways and Workflows

Metabolic Fate of Arachidic Acid

Arachidic acid, a 20-carbon saturated fatty acid, primarily serves as a structural component of membranes and as an energy source via catabolism. It can also be elongated to form very-long-chain fatty acids.

Caption: Potential metabolic pathways of this compound.

Experimental Workflow for Quantitative Lipidomics

The following workflow outlines the key steps for using this compound as an internal standard for the accurate quantification of fatty acids in a biological sample.

Caption: Workflow for fatty acid quantification using an internal standard.

Logical Relationship for Quantification

The core of quantitative analysis using an internal standard (IS) is the direct comparison of the instrument response of the endogenous analyte to that of the known amount of the spiked IS.

References

- 1. benchchem.com [benchchem.com]

- 2. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in arachidonic acid (AA)- and linoleic acid (LA)-derived hydroxy metabolites and their interplay with inflammatory biomarkers in response to drastic changes in air pollution exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Arachidonic acid regulates unsaturated fatty acid synthesis in lymphocytes by inhibiting stearoyl-CoA desaturase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Commercial Suppliers and Availability of Arachidic Acid-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical specifications of Arachidic acid-d4. This deuterated fatty acid is a critical internal standard for accurate quantification in mass spectrometry-based lipidomics and metabolic research. This document also includes a detailed experimental protocol for its application and diagrams to illustrate key workflows and principles.

Commercial Availability and Product Specifications

This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds. The offerings vary in purity, available quantities, and pricing. Below is a summary of prominent commercial sources.

| Supplier | Catalog Number (Example) | Chemical Purity | Isotopic Purity | Available Quantities |

| Cambridge Isotope Laboratories, Inc. | DLM-10519 | ≥98% | Not specified | 0.1 g, 0.25 g |

| MedchemExpress | HY-W004260-P20556 | Not specified | Not specified | 1 mg, 5 mg |

| Cayman Chemical | Not explicitly listed as d4, but other deuterated fatty acids available. | Typically ≥98% | Not specified | Varies |

| Eurisotop | DLM-10519-0.1 | 98% | Not specified | 0.1 g |

| Toronto Research Chemicals | Not explicitly listed as d4, but a wide range of labeled compounds. | Varies | Not specified | Varies |

| Avanti Polar Lipids | Not explicitly listed as d4, but a comprehensive lipid portfolio. | High Purity (>99%) | Not specified | Varies |

Note: Pricing is subject to change and may vary based on quantity and institutional agreements. Researchers are advised to contact the suppliers directly for the most current information.

Certificate of Analysis (CoA)

A Certificate of Analysis is a crucial document provided by the supplier that details the quality control testing of a specific batch of a compound. For this compound, a typical CoA would include:

-

Chemical Identity: Confirmation of the compound's structure, typically by ¹H NMR and/or Mass Spectrometry.

-

Chemical Purity: The percentage of the desired compound, often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For example, a purity of ≥98% is common.[1]

-

Isotopic Purity: The percentage of the deuterated compound relative to its unlabeled counterpart. This is a critical parameter for an internal standard and is usually determined by mass spectrometry.

-

Physical Appearance: A description of the compound's physical state (e.g., white solid).

-

Solubility: Information on suitable solvents for dissolving the compound.

-

Storage Conditions: Recommended storage temperature to ensure stability.

Experimental Protocols: Quantitative Analysis of Fatty Acids Using this compound as an Internal Standard

The following is a detailed methodology for the quantification of arachidic acid and other fatty acids in biological samples using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

This compound (internal standard)

-

Unlabeled fatty acid standards (for calibration curve)

-

Biological sample (e.g., plasma, cell lysate, tissue homogenate)

-

Solvents: Iso-octane, Methanol (B129727), Acetonitrile (B52724) (HPLC grade)

-

Reagents for derivatization: Pentafluorobenzyl bromide (PFBBr), N,N-Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (HCl)

-

Nitrogen gas for evaporation

-

Glassware: test tubes, vials, pipettes

Sample Preparation: Lipid Extraction and Derivatization

-

Sample Aliquoting: To a glass test tube, add a known volume or weight of the biological sample.

-

Internal Standard Spiking: Add a known amount of this compound solution in methanol to the sample. This is a critical step to control for sample loss during preparation.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 mixture of chloroform:methanol to the sample.

-

Vortex thoroughly to ensure mixing and precipitation of proteins.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers. The lower organic layer contains the lipids.

-

Carefully collect the lower organic phase.

-

-

Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

-

Derivatization:

-

To the dried lipid extract, add a solution of 1% PFBBr in acetonitrile and 1% DIPEA in acetonitrile.

-

Incubate at room temperature for approximately 20-30 minutes to allow the derivatization reaction to proceed. This step converts the fatty acids into their pentafluorobenzyl esters, which are more volatile and suitable for GC analysis.

-

Dry the derivatized sample under a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried, derivatized sample in a known volume of iso-octane for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: A suitable capillary column for fatty acid analysis (e.g., DB-225ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to separate the fatty acid esters.

-

Mass Spectrometer: Agilent MS or equivalent.

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific ions for arachidic acid and this compound.

Data Analysis and Quantification

The concentration of endogenous arachidic acid is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is generated using known concentrations of unlabeled arachidic acid standard spiked with the same amount of internal standard.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the quantification of fatty acids using a deuterated internal standard.

Logical Relationship for Quantification

Caption: The logical principle of quantification using a stable isotope-labeled internal standard.

References

An In-depth Technical Guide to the Physical State and Solubility of Arachidic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Arachidic acid-d4, a deuterated form of the 20-carbon saturated fatty acid, icosanoic acid. The incorporation of four deuterium (B1214612) atoms makes this molecule an invaluable tool for various research applications, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1][2][3] This document outlines its physical state, solubility characteristics, and the experimental protocols necessary for its effective use in a laboratory setting.

Core Physical and Chemical Properties

This compound is the deuterium-labeled counterpart of Arachidic acid (Icosanoic acid), a long-chain saturated fatty acid.[1][3] It is typically supplied as a white to off-white crystalline solid.[1][4] The stability of the solid form is excellent, with a shelf life of at least three years when stored at -20°C.[1] For solutions in organic solvents, storage at -80°C is recommended for up to six months.[1]

Data Presentation

The quantitative data for this compound and its non-deuterated analog are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₂₀H₃₆D₄O₂ | [2][4][5] |

| Molecular Weight | 316.56 g/mol | [2][4][5] |

| CAS Number | 2483831-15-6 (Labeled) | [4][5][6] |

| Appearance | White to off-white solid | [1][4] |

| Purity | ≥98% | [4][5] |

| Melting Point | 75.4 °C | For non-deuterated arachidic acid[4][7] |

| Boiling Point | 328 °C | Decomposes; for non-deuterated arachidic acid[4][7] |

| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [1] |

Table 2: Solubility Data

| Solvent | Solubility / Concentration | Notes |

| Water | Practically insoluble | [4][7] |

| Aqueous Buffers | Sparingly soluble | Requires initial dissolution in an organic solvent[8] |

| Dimethylformamide (DMF) | ~2 mg/mL | For non-deuterated arachidic acid[8] |

| Dimethyl Sulfoxide (DMSO) | 10 mM | [4] |

| Ethanol | ~0.1 mg/mL (cold); Freely soluble (hot) | For non-deuterated arachidic acid[4][8] |

| Chloroform | Freely soluble; 50 mg/mL | [4][9] |

| Benzene | Freely soluble | [4] |

| Ether | Freely soluble | [4] |

| Petroleum Ether | Freely soluble | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of this compound in research. The following sections describe standard protocols for determining key physical properties.

Protocol 1: Determination of Solubility

This protocol outlines a general method for assessing the solubility of this compound in various solvents.

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvents to be tested (e.g., ethanol, chloroform, water)

-

Vortex mixer

-

Analytical balance

-

Glass test tubes or vials

Procedure:

-

Weigh a precise amount of this compound (e.g., 1 mg) and place it into a clean test tube.

-

Add a small, measured volume of the chosen solvent (e.g., 0.5 mL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution. If the solid has completely dissolved, it is soluble at that concentration.

-

If the solid has not dissolved, incrementally add more solvent and repeat the vortexing step until the solid dissolves completely. Record the total volume of solvent used to calculate the approximate solubility.

-

For sparingly soluble compounds in aqueous buffers, first dissolve the fatty acid in a minimal amount of an organic solvent like DMF or ethanol.[8] This stock solution can then be diluted with the aqueous buffer of choice, though it is not recommended to store the final aqueous solution for more than one day.[8]

Protocol 2: Melting Point Determination via Capillary Method

This protocol describes the determination of the melting point range using a standard melting point apparatus.

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Introduce a small amount of the finely powdered this compound into the open end of a capillary tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the solid into a dense column of 2-3 mm height.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (for arachidic acid, this is ~75°C).[7]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[10]

-

A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[10]

Visualization of Properties and Workflow

The following diagram illustrates the decision-making process for solubilizing and utilizing this compound in a research context, based on its physical state and solubility profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-1 | CAS#:2483831-15-6 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Arachidic acid (12,12,13,13-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. Arachidic acid (12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10519-0.25 [isotope.com]

- 7. Arachidic acid - Wikipedia [en.wikipedia.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Arachidic acid | 506-30-9 [chemicalbook.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to the Safety and Handling of Arachidic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental application of Arachidic acid-d4. Designed for professionals in research and drug development, this document consolidates critical data on the physical and chemical properties, safety protocols, and experimental methodologies associated with this deuterated lipid.

Introduction to this compound

This compound is a stable isotope-labeled version of arachidic acid (icosanoic acid), a 20-carbon saturated fatty acid. The replacement of four hydrogen atoms with deuterium (B1214612) isotopes makes it a valuable tool in metabolic research and as an internal standard for mass spectrometry-based lipidomics.[1] Its chemical inertness and distinct mass shift allow for precise quantification of its non-deuterated counterpart and related lipid species in complex biological matrices.

Stable isotope-labeled compounds, such as this compound, are generally considered non-radioactive and safe for laboratory and research use.[2] The toxicological profile is expected to be similar to the parent compound, as the primary difference lies in the mass of the isotopes rather than the chemical reactivity.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data for the non-deuterated form are provided for comparison where specific data for the deuterated compound is not available.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆D₄O₂ | [3][4] |

| Molecular Weight | 316.56 g/mol | [3][4] |

| CAS Number | 2483831-15-6 | [3][4] |

| Appearance | White crystalline solid | [1] |

| Chemical Purity | ≥98% | [1][4] |

| Melting Point | 75.4 °C (for non-deuterated arachidic acid) | [1] |

| Boiling Point | 328 °C (decomposes, for non-deuterated arachidic acid) | [1] |

| Solubility | Practically insoluble in water. Soluble in organic solvents such as ethanol (B145695) and dimethylformamide (DMF). | [5] |

| Storage Temperature | Room temperature, away from light and moisture. For long-term storage of solutions, -20°C is recommended. | [4][5] |

Safety and Handling

While deuterated compounds are not radioactive, standard laboratory safety precautions should always be observed. The primary hazards associated with this compound are expected to be similar to those of non-deuterated arachidic acid, which is classified as causing skin and eye irritation, and may cause respiratory irritation.[6][7]

Hazard Identification and GHS Classification

Based on the non-deuterated form, the following GHS classifications are anticipated:

-

Skin Irritation: Category 2 (H315: Causes skin irritation)[6][7]

-

Eye Irritation: Category 2A (H319: Causes serious eye irritation)[6][7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)[6][7]

A GHS hazard pictogram for these classifications is the exclamation mark (GHS07).[6]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Not required under normal use conditions. If dust is generated, a NIOSH-approved respirator may be necessary.

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[8][9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10][11] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[8][9]

Storage and Disposal

Storage: Store this compound in a tightly sealed container in a dry and well-ventilated place.[6] For solutions in organic solvents, glass containers with Teflon-lined caps (B75204) are recommended to prevent contamination from plasticizers.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a non-radioactive compound, the primary consideration for disposal is its chemical properties. It should not be disposed of in the sanitary sewer.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies.

Use as an Internal Standard in LC-MS/MS

A common application of this compound is in targeted lipidomics to quantify endogenous fatty acids. The following is a representative protocol for the analysis of fatty acids in plasma.

Materials:

-

Plasma samples

-

This compound internal standard (IS) solution (e.g., 10 µg/mL in methanol)

-

Methanol, Chloroform, Acetonitrile, Isopropanol (HPLC grade)

-

0.9% NaCl solution

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

To a glass vial, add 100 µL of plasma.

-

Add 10 µL of the 10 µg/mL this compound internal standard solution.

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex.

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction to isolate the lipid fraction.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a suitable solvent, such as acetonitrile:isopropanol (1:1, v/v).

-

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system.

-

Use a C18 reversed-phase column for chromatographic separation.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the endogenous arachidic acid and the this compound internal standard.

-

Below is a Graphviz diagram illustrating the workflow for using this compound as an internal standard.

Metabolic Tracing Studies

Deuterated fatty acids are used to trace their metabolic fate in vivo.[12] A general approach involves administering the labeled fatty acid and then analyzing biological samples over time to measure its incorporation into various lipid species and the appearance of its metabolic products.

General Protocol Outline:

-

Administration: Administer a known amount of this compound to the subject (e.g., via oral gavage or intravenous infusion).

-

Sample Collection: Collect biological samples (e.g., blood, tissue) at various time points post-administration.

-

Lipid Extraction: Extract the total lipid content from the collected samples.

-

Analysis: Analyze the lipid extracts using LC-MS/MS to identify and quantify the deuterated arachidic acid and its metabolites.

-

Data Interpretation: Determine the rate of incorporation and turnover of arachidic acid in different lipid pools.

Biological Role and Signaling

Arachidic acid is a saturated fatty acid that is a component of cellular membranes and can be a precursor for other lipids. While not as extensively studied in signaling as its unsaturated counterpart, arachidonic acid, it plays a role in cellular structure and metabolism. The metabolism of fatty acids is a key cellular process.

Below is a simplified diagram illustrating the general pathway of fatty acid metabolism.

Conclusion

This compound is a valuable research tool for scientists in lipidomics and metabolic research. While it is a stable and non-radioactive compound, adherence to standard chemical safety and handling protocols is essential. This guide provides a foundational understanding of its properties, safe handling, and key experimental applications to support its effective and safe use in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. Arachidonic acid in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidic acid (12,12,13,13-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. agilent.com [agilent.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. safeopedia.com [safeopedia.com]

- 12. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Fatty Acids Using Arachidic Acid-d4 as an Internal Standard

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids in biological matrices is crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Fatty acids are not only essential components of cell membranes and energy storage molecules but also act as signaling molecules in various physiological and pathological processes. This application note provides a detailed guide for the quantitative analysis of fatty acids in biological samples, such as plasma, using Arachidic acid-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and precision in quantification.[1][2]

This document outlines two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols for sample preparation, including lipid extraction and derivatization, are provided, along with typical performance data to guide researchers in establishing and validating their own assays.

Principle of the Method

The foundation of this quantitative analysis is the stable isotope dilution technique. A known amount of this compound, a deuterated form of arachidic acid, is added to the biological sample at the beginning of the workflow.[3] Because this compound is chemically identical to its endogenous (unlabeled) counterpart, it experiences the same processing and potential for loss during extraction, derivatization, and analysis.[2] By measuring the ratio of the endogenous fatty acid to the known quantity of the deuterated internal standard using mass spectrometry, precise and accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.[3][4]

Experimental Workflows and Logical Relationships

The overall experimental workflow for fatty acid analysis involves several key steps, from sample preparation to data acquisition and analysis. The following diagrams illustrate the general workflow and the underlying principle of quantification using an internal standard.

Caption: A generalized experimental workflow for the quantitative analysis of fatty acids.

Caption: The logical relationship for quantification using a stable isotope-labeled internal standard.[2]

Data Presentation: Typical Method Performance

The use of this compound as an internal standard in conjunction with mass spectrometry-based methods allows for the development of highly sensitive and reliable quantitative assays. The following table summarizes typical method validation parameters for the analysis of fatty acids using deuterated internal standards.

| Parameter | Typical Range | Description |

| Linearity (R²) | >0.99 | Indicates a strong correlation between the detector response and the concentration of the analyte.[2] |

| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[2][5] |

| Lower Limit of Detection (LLOD) | 0.01 - 5 ng/mL | The lowest concentration of an analyte that can be reliably detected.[2][5] |

| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value.[2] |

| Precision (% RSD) | <15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[2][6] |

| Recovery | 85 - 115% | The efficiency of the extraction procedure.[2][7] |

Experimental Protocols

The following sections provide detailed protocols for the quantitative analysis of fatty acids using this compound as an internal standard for both GC-MS and LC-MS/MS platforms.

Protocol 1: Quantification of Total Fatty Acids in Plasma by GC-MS

This protocol is adapted from standard methods for the analysis of total fatty acids and involves lipid extraction, saponification to release fatty acids from complex lipids, and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.[8][9]

Materials:

-

Plasma samples

-

This compound internal standard solution (10 µg/mL in methanol)

-

Chloroform (B151607):Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Methanolic Potassium Hydroxide (KOH)

-

14% Boron Trifluoride in Methanol (BF3-Methanol)

-

Hexane (B92381) (HPLC grade)

-

Anhydrous Sodium Sulfate (B86663)

-

Nitrogen gas supply

-

Centrifuge

-

Heating block or water bath

Procedure:

-

Sample Preparation and Lipid Extraction (Folch Method):

-

To a glass tube, add 100 µL of plasma.

-

Add 10 µL of the 10 µg/mL this compound internal standard solution.

-

Add 2 mL of chloroform:methanol (2:1, v/v).

-

Vortex vigorously for 1 minute.

-

Add 400 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

-

Saponification:

-

Add 1 mL of methanolic KOH to the dried lipid extract.

-

Incubate at 60°C for 30 minutes to hydrolyze the lipids and release free fatty acids.

-

-

Derivatization to FAMEs:

-

After cooling, add 2 mL of 14% BF3-methanol solution.

-

Incubate at 60°C for 30 minutes.

-

Add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the hexane to a final volume of approximately 100 µL for GC-MS analysis.

-

-

GC-MS Analysis:

-

GC Column: Use a suitable capillary column for FAME analysis (e.g., a polar cyano-column or a Carbowax-type column).[9][10]

-

Injection: 1 µL splitless injection.

-

Oven Program: Optimize the temperature gradient to achieve good separation of the FAMEs.[4]

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for each fatty acid methyl ester and for this compound methyl ester.

-

Protocol 2: Quantification of Free Fatty Acids in Plasma by LC-MS/MS

This protocol describes a method for the analysis of free (non-esterified) fatty acids without the need for derivatization, offering a more streamlined workflow.[1][6]

Materials:

-

Plasma samples

-

This compound internal standard solution (10 µg/mL in methanol)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Formic acid or Ammonium (B1175870) acetate (B1210297)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Thaw plasma samples on ice.

-

In a glass vial, combine 100 µL of plasma with 10 µL of the 10 µg/mL this compound internal standard solution.[1]

-

Add 375 µL of a cold chloroform:methanol (1:2, v/v) mixture.[1]

-

Vortex for 30 seconds.

-

Add 125 µL of chloroform and vortex.

-

Add 125 µL of water, vortex, and centrifuge at >2000 x g for 5 minutes at 4°C.

-

Carefully transfer the lower organic layer to a clean vial.

-

Dry the extract under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.[1]

-

-

LC-MS/MS Analysis:

-

LC Column: A reverse-phase C18 column is typically used for the separation of free fatty acids.[3][6]

-

Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), often with an additive like formic acid or ammonium acetate to enhance ionization.[3][6]

-

Mass Spectrometer: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3][11] This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for each fatty acid and for this compound.

-

Conclusion

The use of this compound as an internal standard provides a robust and reliable framework for the quantitative analysis of fatty acids in complex biological matrices.[2] The detailed GC-MS and LC-MS/MS protocols presented in this application note offer researchers validated starting points for developing and implementing fatty acid quantification assays in their own laboratories. The choice between GC-MS and LC-MS/MS will depend on the specific fatty acids of interest, the required sensitivity, and the available instrumentation. Proper validation of the chosen method is essential to ensure the generation of high-quality, reproducible data in the fields of lipidomics, metabolic research, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 9. gcms.cz [gcms.cz]

- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of Arachidic Acid in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Introduction

Arachidic acid (C20:0) is a long-chain saturated fatty acid present in various biological matrices. Its levels are of growing interest in biomedical research due to its potential associations with cardiovascular health and metabolic disorders. Accurate and precise quantification of arachidic acid is crucial for understanding its physiological and pathological roles. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of arachidic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, Arachidic acid-d4, to ensure high accuracy and correct for any variability during sample preparation and analysis.

Principle of the Method

This method employs a liquid-liquid extraction procedure to isolate fatty acids from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both arachidic acid and the internal standard, this compound. The use of a deuterated internal standard, which co-elutes with the analyte and has nearly identical chemical properties, allows for reliable correction of matrix effects and variations in instrument response, leading to highly accurate and precise results.

Experimental Protocols

Materials and Reagents

-

Arachidic Acid (≥99% purity)

-

This compound (≥98% atom % D)

-

LC-MS grade acetonitrile, methanol (B129727), isopropanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (sourced ethically)

-

96-well deep-well plates

-

Centrifuge capable of 4°C and >3000 x g

-

Nitrogen evaporator

Standard and Internal Standard Stock Solution Preparation

-

Arachidic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of arachidic acid in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the arachidic acid stock solution in methanol to create calibration standards. Prepare a working internal standard solution of 1 µg/mL by diluting the IS stock solution with methanol.

Sample Preparation: Liquid-Liquid Extraction

-

Thaw human plasma samples on ice.

-

In a 96-well deep-well plate, add 50 µL of each plasma sample, calibration standard, and quality control sample.

-

To each well, add 10 µL of the 1 µg/mL this compound internal standard working solution.

-

Add 200 µL of ice-cold methanol to each well to precipitate proteins.

-

Vortex the plate for 1 minute.

-

Add 600 µL of methyl tert-butyl ether (MTBE) to each well.

-

Vortex the plate for 10 minutes to ensure thorough mixing.

-

Centrifuge the plate at 3000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully transfer the upper organic layer (approximately 500 µL) to a new 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of a 90:10 (v/v) acetonitrile:isopropanol solution.

-

Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 70% B

-

1-8 min: 70-100% B

-

8-10 min: 100% B

-

10.1-12 min: 70% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Gas Flow: Optimized for the specific instrument.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The calibration curve was linear over the concentration range of 5 to 5000 ng/mL.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |

| Arachidic Acid | 311.3 | 311.3 | 100 | 15 | >0.995 | 1.5 | 5.0 |

| This compound | 315.3 | 315.3 | 100 | 15 | - | - | - |

Table 1: MRM transitions and performance data for the LC-MS/MS method.

Mandatory Visualizations

Conclusion

This application note presents a detailed, robust, and sensitive LC-MS/MS method for the quantification of arachidic acid in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The described sample preparation protocol is straightforward and amenable to high-throughput analysis. This method is suitable for researchers, scientists, and drug development professionals requiring reliable measurement of arachidic acid in biological matrices.

Application Note: High-Throughput Fatty Acid Profiling by GC-MS Using a Deuterated Internal Standard

Introduction

Fatty acids (FAs) are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. The accurate quantification of fatty acid profiles in biological samples is essential for understanding disease pathogenesis and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high sensitivity and selectivity.[1][2] However, the inherent volatility and polarity of free fatty acids necessitate a derivatization step to convert them into more volatile and less polar fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[3][4] For precise and accurate quantification, the use of a stable isotope-labeled internal standard is critical to correct for variations in sample preparation and instrument response.[5][6] This application note provides a detailed protocol for the comprehensive profiling of fatty acids in biological matrices using Arachidic acid-d4 as an internal standard.

Principle

This protocol employs a stable isotope dilution method for the quantification of fatty acids.[5][6] A known amount of this compound, a deuterated analog of arachidic acid (C20:0), is added to the sample at the beginning of the workflow.[7] Since deuterated standards have nearly identical chemical and physical properties to their endogenous counterparts, they co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer.[7] By comparing the peak area of the endogenous fatty acid to that of the deuterated internal standard, precise and accurate quantification can be achieved, compensating for any analyte loss during sample extraction and derivatization.[5]

Experimental Workflow

The overall experimental workflow for fatty acid profiling is depicted in the diagram below.

References

- 1. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Note: Quantification of Arachidic Acid in Biological Matrices using Arachidic Acid-d4 as an Internal Standard by GC-MS

Abstract

This application note details a robust and reliable method for the derivatization and quantification of arachidic acid in biological samples using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Arachidic acid-d4, is employed. The protocol outlines the conversion of fatty acids into their more volatile and less polar derivatives, making them suitable for GC analysis. This method is applicable to researchers, scientists, and professionals in drug development involved in lipidomics and metabolic studies.

Introduction

Arachidic acid, a 20-carbon saturated fatty acid, is a component of various lipids and plays a role in several biological processes. Accurate quantification of arachidic acid in complex biological matrices such as plasma, serum, cells, and tissues is crucial for understanding its metabolic pathways and its role in health and disease. Gas chromatography is a powerful technique for separating and analyzing fatty acids; however, their low volatility and polar nature necessitate a derivatization step to improve chromatographic performance and achieve accurate quantification.[1][2] This is commonly achieved by converting the fatty acids into their corresponding methyl esters (FAMEs) or other volatile derivatives.[1][2][3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[5] The deuterated standard exhibits nearly identical chemical and physical properties to the endogenous analyte, ensuring similar extraction efficiency and derivatization kinetics.[5] However, its increased mass allows it to be distinguished from the unlabeled arachidic acid by the mass spectrometer, enabling precise and accurate quantification by correcting for variations during sample preparation and analysis.[5]

Quantitative Data Summary

The use of deuterated internal standards in GC-MS analysis of fatty acids typically yields high-quality quantitative data. The following table summarizes the expected performance characteristics of the method described herein.

| Parameter | Typical Performance Range |

| Linearity (R²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL |

| Lower Limit of Detection (LLOD) | 0.01 - 5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | <15% |

| Recovery | 85 - 115% |

Table 1: Typical quantitative performance data for the analysis of fatty acids using deuterated internal standards. Specific values for this compound may vary depending on the analytical platform and matrix.[5]

Experimental Protocols

This section provides a detailed methodology for the quantification of arachidic acid in a biological matrix (e.g., plasma) using this compound as an internal standard. Two common derivatization methods are presented: esterification to form Fatty Acid Methyl Esters (FAMEs) and silylation to form Trimethylsilyl (TMS) esters.

Protocol 1: Derivatization via Methyl Esterification using BF₃-Methanol

This is a widely used method for preparing FAMEs for GC analysis.[2][6]

Materials:

-

Plasma sample

-

This compound internal standard solution (of known concentration)

-

Methanol (anhydrous)

-

14% Boron trifluoride (BF₃) in methanol

-

Hexane (B92381) (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Screw-cap glass tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Incubator or oven

-

Nitrogen evaporator or speed-vac

Procedure:

-

Sample Preparation: To a screw-cap glass tube, add 100 µL of the plasma sample.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample.

-

Lipid Extraction (if necessary for complex matrices): Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform:methanol). Dry the extracted lipid residue under a stream of nitrogen.

-

Derivatization: a. To the dried lipid extract (or directly to the plasma sample if extraction is not performed), add 1 mL of 14% BF₃ in methanol.[6] b. Cap the tube tightly and vortex for 10 seconds. c. Incubate the mixture at 60°C for 60 minutes.[6]

-

Extraction of FAMEs: a. After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane.[6] b. Vortex thoroughly for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers. c. Carefully transfer the upper hexane layer containing the FAMEs to a clean tube. d. Repeat the hexane extraction once more and combine the hexane layers.[6]

-

Drying and Reconstitution: a. Pass the combined hexane extract through a small column of anhydrous Na₂SO₄ to remove any residual water. b. Evaporate the hexane under a gentle stream of nitrogen. c. Reconstitute the dried FAMEs in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

Protocol 2: Derivatization via Silylation using BSTFA

Silylation is an alternative method that converts carboxylic acids to their TMS esters.[1][6]

Materials:

-

Plasma sample

-

This compound internal standard solution (of known concentration)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile (B52724) (anhydrous)

-

Vortex mixer

-

Incubator or oven

-

Nitrogen evaporator or speed-vac

Procedure:

-

Sample Preparation and Internal Standard Spiking: Follow steps 1 and 2 from Protocol 1. The sample must be completely dry.

-

Derivatization: a. To the dried sample, add 100 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.[1][6] b. Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][6]

-

Sample Analysis: After cooling, the sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with an appropriate solvent like dichloromethane.[1]

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a suitable wax column for FAMEs analysis.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min

-

Ramp: 10°C/min to 270°C, hold for 5 min

-

Ramp: 40°C/min to 310°C, hold for 1 min

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Arachidic Acid Derivative (e.g., Methyl Arachidate): Monitor characteristic ions.

-

This compound Derivative (e.g., Methyl Arachidate-d4): Monitor corresponding mass-shifted ions.

-

Workflow and Pathway Diagrams

Caption: Experimental workflow for the derivatization and analysis of Arachidic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Derivatization techniques for free fatty acids by GC [restek.com]

Preparing stock solutions and working standards of Arachidic acid-d4

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation of stock solutions and working standards of Arachidic acid-d4. This compound is a deuterated form of arachidic acid, a saturated long-chain fatty acid.[1][2] It serves as an invaluable internal standard for the quantitative analysis of its non-deuterated counterpart and other related lipids in various biological matrices using mass spectrometry-based techniques.[1][3] The protocols detailed herein ensure the integrity, stability, and accuracy of the prepared standards, which is critical for reliable experimental outcomes in lipidomics, metabolic studies, and pharmacokinetic analyses.[1][3]

Introduction

Arachidic acid (eicosanoic acid) is a 20-carbon saturated fatty acid naturally present in vegetable oils and fish.[4] In biomedical research, the precise quantification of fatty acids is crucial for understanding their roles in health and disease. Stable isotope dilution analysis using deuterated standards like this compound is a widely adopted and robust method for achieving accurate quantification.[5] The near-identical physicochemical properties of the deuterated and native forms ensure they behave similarly during sample extraction and analysis, while the mass difference allows for their distinct detection by a mass spectrometer.[3] This application note provides detailed protocols for the preparation of this compound stock solutions and a series of working standards, ensuring high precision and accuracy in quantitative studies.

Physicochemical Properties and Storage